1-(Pyrrolidin-3-yl)piperidine
Overview
Description
Synthesis Analysis
The synthesis of 1-(Pyrrolidin-3-yl)piperidine and its derivatives involves innovative methodologies that enhance efficiency and yield. A notable method includes the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran. This process represents a simpler, more scalable approach compared to the previously complex, multi-stage modifications of related compounds (Smaliy et al., 2011).
Molecular Structure Analysis
The molecular structure of 1-(Pyrrolidin-3-yl)piperidine derivatives has been elucidated through various spectroscopic techniques, including NMR, IR, UV, and mass spectrometry, along with X-ray diffraction analysis. These studies provide insights into the compound's conformational dynamics, electron delocalization, and intermolecular interactions, contributing to a deeper understanding of its chemical behavior and reactivity (Wojciechowska-Nowak et al., 2011).
Chemical Reactions and Properties
1-(Pyrrolidin-3-yl)piperidine participates in a variety of chemical reactions, demonstrating its versatility as a synthetic building block. It is involved in regioselective syntheses, exhibiting high affinity in ligand-binding applications to ORL-1 receptors, indicating its potential in drug discovery and medicinal chemistry (Bignan et al., 2006).
Scientific Research Applications
Synthesis and Medicinal Chemistry :
- Smaliy et al. (2011) describe a new method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, highlighting its significance in medicinal chemistry due to its rigid diamine structure (Smaliy et al., 2011).
- Khlebnikov et al. (2012) developed a novel strategy to synthesize 3-(N-heteryl)pyrrole derivatives, including 1-(pyrrol-3-yl)piperidines, demonstrating the versatility of these compounds in chemical synthesis (Khlebnikov et al., 2012).
- Song et al. (2022) outlined an efficient route from halogenated amides to piperidines and pyrrolidines, stressing their importance in nitrogen heterocyclic structures with broad biological activities (Song et al., 2022).
Pharmacological Applications :
- Malawska et al. (2002) synthesized 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, revealing strong antiarrhythmic and antihypertensive activities, along with alpha-adrenoceptors binding affinities (Malawska et al., 2002).
- Lynch et al. (2003) modified the piperidine moiety in CCR5 antagonist compounds, aiming to improve antiviral potency and pharmacokinetics (Lynch et al., 2003).
- Sharma et al. (2012) studied the pharmacokinetics of a dipeptidyl peptidase IV inhibitor, highlighting the role of pyrrolidine derivatives in treating type 2 diabetes (Sharma et al., 2012).
Antimicrobial and Anticonvulsant Effects :
- Krolenko et al. (2016) synthesized oxadiazole derivatives containing pyrrolidine rings, demonstrating strong antimicrobial activities (Krolenko et al., 2016).
- Rybka et al. (2017) explored the anticonvulsant activity of pyrrolidine derivatives, underscoring their potential as therapeutic agents (Rybka et al., 2017).
properties
IUPAC Name |
1-pyrrolidin-3-ylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-6-11(7-3-1)9-4-5-10-8-9/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZQCTWJDFNRMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629760 | |
Record name | 1-(Pyrrolidin-3-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-3-yl)piperidine | |
CAS RN |
184970-32-9, 591781-02-1 | |
Record name | 1-(Pyrrolidin-3-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Pyrrolidinyl)piperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 591781-02-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.